molecular formula C19H15N3O2 B12679738 Cystodytin J CAS No. 158734-25-9

Cystodytin J

Cat. No.: B12679738
CAS No.: 158734-25-9
M. Wt: 317.3 g/mol
InChI Key: KMNRTBJOBIPNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Cystodytin J involves several steps, typically starting with the preparation of kynuramine dihydrobromide. This intermediate undergoes a series of reactions to form the pyridoacridine scaffold. The synthetic route includes modifications at either C-12 or N-14 of the ethylamine sidechain

Chemical Reactions Analysis

Cystodytin J undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iminoquinone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Cystodytin J has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying DNA binding and intercalation due to its planar structure. In biology and medicine, this compound has shown promising anticancer activity by inhibiting the proliferation of tumor cells. It has also been evaluated for its antibacterial, antifungal, and antiviral properties, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of Cystodytin J involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death. The compound’s cytotoxicity is also attributed to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components .

Comparison with Similar Compounds

Cystodytin J is part of a family of pyridoacridine alkaloids, which includes compounds like styelsamine B, diplamine, and shermilamine B. These compounds share a similar pyridoacridine scaffold but differ in their sidechain modifications and oxidation states. This compound is unique due to its specific substitution pattern and iminoquinone oxidation state, which contribute to its distinct biological activities .

Conclusion

This compound is a fascinating compound with a wide range of biological activities and potential applications in scientific research. Its complex structure and unique properties make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

CAS No.

158734-25-9

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

N-[2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]acetamide

InChI

InChI=1S/C19H15N3O2/c1-11(23)20-8-6-12-10-16(24)19-17-14(7-9-21-19)13-4-2-3-5-15(13)22-18(12)17/h2-5,7,9-10H,6,8H2,1H3,(H,20,23)

InChI Key

KMNRTBJOBIPNKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.